molecular formula C20H22N2O4 B1378426 Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate CAS No. 1393441-65-0

Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate

Cat. No.: B1378426
CAS No.: 1393441-65-0
M. Wt: 354.4 g/mol
InChI Key: YOYKHVLSIUOJKE-UHFFFAOYSA-N
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Description

Benzyl N-[2-(morpholin-4-yl)-2-oxo-1-phenylethyl]carbamate is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a benzyl carbamate group, a common motif used in organic synthesis, notably as a protecting group for amines, and a morpholine ring, a privileged structure in pharmacology known for enhancing solubility and bioavailability . The integration of these features makes it a valuable intermediate for the design and development of novel therapeutic agents. Research Applications and Value: This compound's primary research application lies in its role as a key synthetic intermediate or building block. Its structure is particularly relevant for exploring new pharmacologically active molecules. The morpholine ring is a frequent component in compounds with documented antitubercular and anticancer activities, suggesting potential research pathways in these areas . Furthermore, the carbamate group is a constituent found in inhibitors of various enzymes, such as cathepsins, which are proteases involved in numerous disease pathways . Researchers can utilize this chemical to develop probes for studying enzyme function or as a precursor in constructing more complex molecular architectures for biological screening. Handling and Storage: For optimal stability, it is recommended to store this product in a desiccated environment at -20°C. As with all research chemicals, proper personal protective equipment should be used. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl N-(2-morpholin-4-yl-2-oxo-1-phenylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-19(22-11-13-25-14-12-22)18(17-9-5-2-6-10-17)21-20(24)26-15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYKHVLSIUOJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate typically involves the reaction of benzyl chloroformate with N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various carbamate derivatives.

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:
Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate serves as a crucial building block in the synthesis of more complex organic compounds. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Synthetic Routes:
The synthesis typically involves the reaction of benzyl chloroformate with N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]amine in the presence of a base like triethylamine. This method is optimized for yield and purity through purification techniques such as recrystallization or chromatography .

Biological Research

Potential Drug Development:
In medicinal chemistry, this compound's structure suggests potential applications in developing drugs targeting specific enzymes or receptors. The morpholine ring is a common motif in many pharmacologically active compounds, enhancing solubility and biological activity .

Enzyme Inhibition Studies:
Research indicates that this compound can interact with biological macromolecules, making it a candidate for designing enzyme inhibitors. Its mechanism involves forming covalent bonds with active site residues of enzymes, which may lead to inhibition of their activity .

Industrial Applications

Specialty Chemicals Production:
In industrial contexts, this compound is utilized in producing specialty chemicals that require specific properties. Its versatility allows it to be incorporated into various formulations, enhancing performance characteristics in applications ranging from coatings to pharmaceuticals .

Mechanism of Action

The mechanism of action of Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The morpholine ring may enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Benzyl N-[2-(morpholin-4-yl)-2-oxoethyl]carbamate (CAS: 56414-76-7)

  • Molecular Formula : C₁₅H₁₈N₂O₄
  • Key Features : Lacks the phenyl substitution on the ethyl chain, resulting in a simpler structure.
  • Applications : Used as an intermediate in peptide synthesis due to its carbamate-protecting group .

Benzyl N-[(2R)-4-morpholin-4-yl-4-oxo-1-phenylsulfanylbutan-2-yl]carbamate (CAS: 870812-93-4)

  • Molecular Formula : C₂₂H₂₆N₂O₄S
  • Key Features : Incorporates a phenylsulfanyl group and an extended carbon chain, enhancing lipophilicity (LogP: 3.46) compared to the target compound.
  • Significance : The sulfur atom may influence redox properties and metabolic stability .

Carbamate Derivatives with Varied Substituents

Benzyl N-{[(2-amino-4-methoxyphenyl)(phenyl)carbamoyl]methyl}carbamate (CAS: 1381947-84-7)

  • Molecular Formula : C₂₃H₂₃N₃O₄
  • Key Features : Contains a methoxy-substituted aniline group, which could enhance hydrogen-bonding interactions.
  • Applications: Potential use in kinase inhibition due to aromatic and polar substituents .

Benzyl ((2S)-1-((4-fluoro-3-oxobutan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate (CAS: 197855-65-5)

  • Molecular Formula : C₂₁H₂₃FN₂O₄
  • Data : Molecular weight 386.42 g/mol; compared to the target compound, the fluorine may alter pharmacokinetics .

Comparative Physicochemical Properties

Compound (CAS) Molecular Weight LogP Melting Point (°C) Key Substituents
1393441-65-0 (Target) 366.41 ~2.5* Not reported Morpholine, phenyl, carbamate
56414-76-7 298.32 ~1.8* Not reported Morpholine, carbamate
870812-93-4 414.52 3.46 Not reported Phenylsulfanyl, extended chain
1381947-84-7 405.45 ~3.0* Not reported Methoxyaniline, carbamate
352312-63-1 355.40 ~3.2* Not reported Benzoyl, methyl, carbamate

*Estimated LogP values based on structural analogs.

Research Implications and Gaps

  • Structural Optimization : The phenyl group in the target compound may improve aromatic stacking interactions in biological targets, but its exact pharmacological profile remains uncharacterized.
  • Data Limitations : Melting points and detailed solubility data for the target compound are absent in the evidence, unlike analogs like 8b (m.p. 174°C) .
  • Future Directions : Comparative studies on HDAC inhibition, solubility, and metabolic stability between morpholine-containing carbamates and hydroxycarbamoyl derivatives (e.g., ) are warranted.

Biological Activity

Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a morpholine ring and a carbamate linkage, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C20_{20}H22_{22}N2_{2}O4_{4}
Molecular Weight : 354.40 g/mol
CAS Number : 1393441-65-0
SMILES Notation : O=C(NC(C(=O)N1CCOCC1)c1ccccc1)OCc1ccccc1

The compound features a morpholine ring, which is known for enhancing solubility and biological activity in various pharmacological contexts. Its structural complexity allows for diverse interactions with biological macromolecules, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. Additionally, the morpholine ring may enhance binding affinity through hydrogen bonding and hydrophobic interactions .

Enzyme Inhibition and Receptor Binding

Research indicates that this compound may serve as a potential inhibitor of various enzymes involved in metabolic pathways. Its structure suggests it could interact effectively with targets such as:

  • Enzymes : The compound has been studied for its potential to inhibit proteosomal activity, which is crucial in cancer cell proliferation .
  • Receptors : It may act as a ligand in receptor studies, particularly in the context of drug design aimed at modulating receptor activity .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Osteoblast Differentiation : In vitro studies demonstrated that related compounds stimulate BMP-2 production and osteoblast differentiation. For instance, one analogue showed significant increases in nascent bone formation at specific dosages in animal models .
  • Antiviral Activity : Computational studies have suggested that derivatives of this compound could act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing promise in antiviral therapy against HIV .
  • Cancer Research : Investigations into structurally similar compounds revealed potent growth inhibition of cancer cells while sparing non-tumorigenic cells, indicating a selective action that could be further explored for therapeutic applications .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameKey Biological ActivityMechanism
This compoundPotential enzyme inhibitorCovalent bonding with active sites
Benzyl N-[2-(piperidin-4-YL)-2-oxo-1-phenylethyl]carbamateModerate enzyme inhibitionSimilar binding interactions
Benzyl N-[2-(pyrrolidin-4-YL)-2-oxo-1-phenylethyl]carbamateVariable receptor bindingDifferent affinity profiles

Q & A

Q. What are the key synthetic routes for Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via carbamate coupling reactions. A representative protocol involves:

  • Stepwise coupling : Reacting a hydroxyl-containing intermediate with 1,1'-sulfonyldiimidazole in DMF at -20°C, followed by sodium hydride quenching .
  • Diastereomer formation : The reaction may yield diastereomers (e.g., 2.53 min and 2.62 min retention times via HPLC), requiring chromatographic separation. Optimize solvent polarity and column selection (C18 reverse-phase) to enhance resolution .
  • Yield optimization : Use excess reagents (e.g., 1.1–1.3 equivalents) and inert atmospheres to minimize side reactions.

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Spectroscopic analysis :
    • MS(ES+) : Confirm molecular weight (e.g., m/z 629 [M+H]+) .
    • HPLC : Monitor purity and diastereomeric ratios using retention times (e.g., 2.53 min vs. 2.62 min) .
  • Computational tools :
    • PubChem data : Cross-validate IUPAC name, InChI key (e.g., JUTLKWFISFWJLQ-UHFFFAOYSA-N), and SMILES strings for consistency .
    • Molecular formula : Verify via high-resolution mass spectrometry (HRMS) against theoretical values (e.g., C₂₇H₃₂N₂O₃, M = 432.6 g/mol) .

Q. What solvents and storage conditions are recommended for this compound?

Methodological Answer:

  • Solubility : Use polar aprotic solvents (DMF, DMSO) for reactions; dilute in methanol or acetonitrile for HPLC .
  • Storage : Store at -20°C under nitrogen to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can diastereomers of this compound be resolved, and what analytical techniques validate their purity?

Methodological Answer:

  • Chromatography :
    • Preparative HPLC : Use a chiral column (e.g., Chiralpak IA) with isocratic elution (acetonitrile/water + 0.1% TFA) to separate diastereomers .
    • Validation : Compare retention times and MS fragmentation patterns to reference standards .
  • Dynamic resolution : Explore kinetic resolution via enzymatic catalysis (e.g., lipases) to enrich enantiomers selectively .

Q. What strategies are employed to evaluate its potential as an anti-cancer agent?

Methodological Answer:

  • In vitro assays :
    • Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to positive controls (e.g., doxorubicin) .
    • Pathway analysis : Perform RNA-seq or Western blotting to identify targets (e.g., apoptosis regulators like Bcl-2/Bax) .
  • In vivo models :
    • Xenograft studies : Administer intraperitoneally (10–50 mg/kg) to tumor-bearing mice; monitor tumor volume and metastasis .

Q. How are computational methods used to predict its interactions with biological targets?

Methodological Answer:

  • Molecular docking :
    • Software : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., histone deacetylases) .
    • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine predictive models .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

Q. How can contradictory data on biological activity be addressed?

Methodological Answer:

  • Dose-response reevaluation : Repeat assays across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Batch variability : Characterize compound purity (≥98% via HPLC) and confirm diastereomer ratios for consistency .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out unintended kinase inhibition .

Future Research Directions

  • Mechanistic studies : Elucidate the role of the morpholine moiety in modulating target selectivity .
  • Prodrug development : Explore esterase-sensitive derivatives for improved bioavailability .
  • Toxicity profiling : Conduct Ames tests and hepatotoxicity assays to prioritize lead candidates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate
Reactant of Route 2
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Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate

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